1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEONMZIFGQOTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-stage process, commencing with the regioselective nitration of 2-bromotoluene to yield the key intermediate, 2-bromo-5-nitrotoluene. This is followed by a free-radical bromination to form 2-bromo-5-nitrobenzyl bromide, which subsequently undergoes a nucleophilic substitution with 4-ethylpiperazine to afford the final product. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and presents a summary of critical reaction parameters. The synthesis and purification methods are designed to be both efficient and scalable, providing a solid foundation for further research and development.
Introduction and Strategic Overview
The synthesis of N-substituted piperazines is a cornerstone of modern medicinal chemistry, with this scaffold being a prevalent feature in a multitude of pharmacologically active agents. The target molecule, this compound, incorporates several key structural motifs: a substituted benzyl group, which can be pivotal for receptor binding, and an ethylpiperazine moiety, often employed to enhance solubility and pharmacokinetic properties.
The synthetic strategy detailed herein is predicated on a convergent approach, building the target molecule from commercially available starting materials in a logical and efficient sequence. The pathway is designed to control regioselectivity in the initial nitration step and to proceed through a stable, yet reactive, benzylic bromide intermediate.
Synthesis Pathway
The synthesis of this compound is accomplished via a two-step process, as illustrated in the workflow diagram below.
Figure 1: Overall synthesis workflow for this compound.
Step 1: Synthesis of 2-Bromo-5-nitrobenzyl bromide
This initial step involves two key transformations: the nitration of 2-bromotoluene followed by the bromination of the benzylic methyl group.
The regioselective nitration of 2-bromotoluene is a critical first step. The bromine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these directing effects, with the para-directing influence of the bromine being sterically less hindered, favors the introduction of the nitro group at the 5-position.
Figure 2: Mechanism of nitration of 2-bromotoluene.
Experimental Protocol for 2-Bromo-5-nitrotoluene:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 50 mL of concentrated sulfuric acid. To this, cautiously add 50 mL of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: In a separate three-necked flask fitted with a dropping funnel, thermometer, and mechanical stirrer, place 42.75 g (0.25 mol) of 2-bromotoluene. Cool the flask to 0-5 °C.
-
Slowly add the nitrating mixture to the 2-bromotoluene over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.
-
Purification: The crude product is recrystallized from ethanol to yield 2-bromo-5-nitrotoluene as a pale-yellow solid[1][2][3].
The methyl group of 2-bromo-5-nitrotoluene is converted to a bromomethyl group via a free-radical chain reaction. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator.
Experimental Protocol for 2-Bromo-5-nitrobenzyl bromide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.1 mol) of 2-bromo-5-nitrotoluene in 200 mL of carbon tetrachloride.
-
Add 19.58 g (0.11 mol) of N-bromosuccinimide and 0.164 g (1 mmol) of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a 250-watt lamp to initiate the reaction. The reaction is typically complete within 1-3 hours, which can be monitored by the disappearance of the starting material using TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.
-
Wash the filtrate with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture to afford 2-bromo-5-nitrobenzyl bromide.
Step 2: Nucleophilic Substitution to Yield this compound
The final step is a classical SN2 reaction where the secondary amine of 4-ethylpiperazine acts as a nucleophile, displacing the bromide from the benzylic position of 2-bromo-5-nitrobenzyl bromide.
Figure 3: SN2 mechanism for the formation of the target compound.
Experimental Protocol for this compound:
-
Reaction Setup: In a round-bottom flask, dissolve 14.75 g (0.05 mol) of 2-bromo-5-nitrobenzyl bromide in 150 mL of acetonitrile.
-
Add 6.85 g (0.06 mol) of 4-ethylpiperazine to the solution, followed by 8.3 g (0.06 mol) of anhydrous potassium carbonate. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, filter off the potassium salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Data Summary
The following table summarizes the key quantitative data for the proposed synthesis.
| Step | Reactant 1 | Molar Mass ( g/mol ) | Moles | Reactant 2 | Molar Mass ( g/mol ) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1A | 2-Bromotoluene | 171.04 | 0.25 | HNO₃/H₂SO₄ | - | Excess | 2-Bromo-5-nitrotoluene | 216.03 | 54.01 |
| 1B | 2-Bromo-5-nitrotoluene | 216.03 | 0.1 | NBS | 177.98 | 0.11 | 2-Bromo-5-nitrobenzyl bromide | 294.96 | 29.50 |
| 2 | 2-Bromo-5-nitrobenzyl bromide | 294.96 | 0.05 | 4-Ethylpiperazine | 114.19 | 0.06 | This compound | 328.23 | 16.41 |
Safety and Handling
-
2-Bromotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Concentrated Nitric and Sulfuric Acids: Highly corrosive. Cause severe skin burns and eye damage. Strong oxidizing agents. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Corrosive. Causes skin burns and eye damage. Lachrymator.
-
Azobisisobutyronitrile (AIBN): Flammable solid. Can decompose explosively when heated.
-
2-Bromo-5-nitrobenzyl bromide: Likely to be a lachrymator and skin irritant. Handle with caution.
-
4-Ethylpiperazine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Flammable liquid and vapor[4][5][6].
-
Solvents (Carbon tetrachloride, Acetonitrile, Dichloromethane): Volatile and potentially toxic. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently synthesize this compound for further investigation in various scientific disciplines. The provided mechanistic insights and experimental details are intended to empower scientists in their research endeavors.
References
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- Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. (n.d.).
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- 2-Hydroxy-5-nitrobenzyl bromide 90 772-33-8. (n.d.). Sigma-Aldrich.
- SAFETY D
- 772-33-8, 2-Hydroxy-5-nitrobenzyl bromide Formula. (n.d.). ECHEMI.
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- 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189. (n.d.). PubChem.
- SAFETY D
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- N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a novel chemical entity for research purposes. A specific CAS (Chemical Abstracts Service) number has not been assigned as of the date of this publication. The protocols and data presented herein are based on established chemical principles and analogous transformations from peer-reviewed literature.
Introduction
Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] The N-benzylpiperazine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a prospective synthesis, purification, and characterization of a novel N-benzylpiperazine derivative, this compound.
This molecule incorporates three key structural features: a 4-ethylpiperazine moiety, which can influence solubility and metabolic stability; a benzyl linker; and a substituted aromatic ring bearing both a bromo and a nitro group. These electrophilic and electron-withdrawing substituents on the phenyl ring make the compound an intriguing candidate for further functionalization, for instance, through nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening avenues for library synthesis in drug discovery programs.
This document serves as a Senior Application Scientist's perspective, detailing not just the "how" but the "why" behind the proposed experimental choices, ensuring a robust and reproducible scientific workflow.
Compound Profile
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₃H₁₈BrN₃O₂ |
| Molecular Weight | 344.21 g/mol |
| Proposed Structure | |
| Canonical SMILES | CCN1CCN(CC2=C(Br)C=C(C=C2)=O)CC1 |
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is logically approached through a nucleophilic substitution reaction, a robust and widely employed method for the formation of C-N bonds.[2] The disconnection of the benzylic C-N bond reveals two readily accessible starting materials: 2-bromo-5-nitrobenzyl bromide and 1-ethylpiperazine.
The core of this strategy lies in the controlled execution of two primary stages:
-
Benzylic Bromination: Synthesis of the key electrophile, 2-bromo-5-nitrobenzyl bromide, from its corresponding toluene precursor.
-
Nucleophilic Substitution: The SN2 coupling of the synthesized benzyl bromide with the nucleophilic secondary amine of 1-ethylpiperazine.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
PART 1: Synthesis of 2-Bromo-5-nitrobenzyl bromide (Electrophile)
The synthesis of the benzyl bromide intermediate is achieved via a free-radical bromination at the benzylic position of 2-bromo-5-nitrotoluene. This reaction is selectively initiated at the benzylic carbon due to the resonance stabilization of the resulting benzylic radical.[3][4] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, which minimizes competing electrophilic aromatic substitution on the electron-deficient ring.[5] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is required to start the chain reaction.
Starting Material:
| Compound | CAS Number | MW ( g/mol ) | Form |
| 2-Bromo-5-nitrotoluene | 7149-70-4 | 216.03 | Yellow Solid |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-nitrotoluene (1.0 eq.).
-
Add a suitable solvent, such as carbon tetrachloride (CCl₄) or the less toxic alternative, (trifluoromethyl)benzene.[6]
-
Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.
-
Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the toluene methyl signal (~2.5 ppm) and the appearance of the benzyl bromide methylene signal (~4.5 ppm).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-nitrobenzyl bromide. This product is often used in the next step without further purification, as it can be unstable to silica gel chromatography.
Caption: Workflow for the synthesis of the benzyl bromide intermediate.
PART 2: Synthesis of this compound (Target Compound)
This step involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic benzylic carbon of 2-bromo-5-nitrobenzyl bromide, displacing the bromide leaving group in a classic Sₙ2 reaction.
Starting Materials:
| Compound | CAS Number | MW ( g/mol ) | Density | Form |
| 1-Ethylpiperazine | 5308-25-8 | 114.19 | 0.899 g/mL | Liquid |
| 2-Bromo-5-nitrobenzyl bromide | (Synthesized Above) | 294.93 | - | Crude Solid/Oil |
Procedure:
-
Dissolve 1-ethylpiperazine (2.2 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr byproduct, driving the reaction to completion and preventing the formation of the piperazine hydrobromide salt which would be unreactive.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to act as an acid scavenger.
-
Cool the mixture in an ice bath (0°C).
-
Dissolve the crude 2-bromo-5-nitrobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred piperazine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if monitoring shows slow conversion.[7]
-
Monitor the reaction by TLC until the benzyl bromide starting material is consumed.
-
Work-up: a. Filter off the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the residue between dichloromethane (DCM) and water. d. Separate the layers and extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with ethyl acetate/hexanes (e.g., 20:80) and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent tailing on the silica), is typically effective. b. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.
Characterization and Data Analysis
Due to the novelty of the compound, the following data are predictive, based on the analysis of structurally similar N-benzylpiperazine derivatives found in the literature.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.
-
Benzylic Protons (-CH₂-Ar): A singlet at approximately δ 3.6-3.8 ppm, integrating to 2H.
-
Piperazine Protons (-NCH₂CH₂N-): Two broad multiplets or singlets centered around δ 2.4-2.7 ppm, integrating to 8H.
-
Ethyl Group Protons (-CH₂CH₃): A quartet at approximately δ 2.4-2.5 ppm (2H) and a triplet at δ 1.0-1.2 ppm (3H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Six signals expected, including the carbon bearing the nitro group (~147 ppm), the carbon bearing the bromine (~122 ppm), and the other four aromatic carbons.
-
Benzylic Carbon (-CH₂-Ar): A signal around δ 60-63 ppm.
-
Piperazine Carbons (-NCH₂CH₂N-): Signals typically appear in the δ 50-55 ppm range.
-
Ethyl Group Carbons (-CH₂CH₃): Signals around δ 52 ppm (-CH₂) and δ 12 ppm (-CH₃).
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The primary data point would be the protonated molecular ion [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Expected [M+H]⁺: m/z 344.06 and 346.06.
-
-
Electron Ionization (EI-MS): The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-N bond, which is the weakest bond.[9][10]
-
Base Peak: A fragment corresponding to the loss of the substituted benzyl group, resulting in the ethylpiperazine fragment ion at m/z 99 ([C₆H₁₃N₂]⁺).
-
Other Key Fragments: A fragment corresponding to the 2-bromo-5-nitrobenzyl cation at m/z 214/216 ([C₇H₅BrNO₂]⁺).
-
Conclusion
This technical guide outlines a robust and scientifically grounded pathway for the synthesis and characterization of the novel compound this compound. By leveraging well-established synthetic transformations—free-radical benzylic bromination and nucleophilic substitution—researchers can reliably access this molecule. The detailed protocols for synthesis, purification, and predictive characterization provide a comprehensive framework for drug development professionals to incorporate this and similar scaffolds into their discovery pipelines. The self-validating nature of the described methodologies, grounded in fundamental organic chemistry principles, ensures a high degree of confidence in the successful execution of this synthesis.
References
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Abdel-Hay, K. M., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology, 36(8), 555–562. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
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ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Organic Syntheses. (1936). p-NITROBENZYL BROMIDE. Retrieved from [Link]
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Chemistry Steps. (2024). Benzylic Bromination. Retrieved from [Link]
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ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of o-nitrobenzyl bromide. Retrieved from [Link]
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ProQuest. (n.d.). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. Retrieved from [Link]
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SpringerLink. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Patsnap. (2018). Preparation method of 2-nitrobenzyl bromide. Retrieved from [Link]
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ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
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BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Technical Guide: Solubility & Stability Profiling of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
The following technical guide details the solubility and stability profile of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine .
As a Senior Application Scientist, I have structured this document to address the specific physicochemical challenges posed by this compound. Since direct experimental data for this specific intermediate is proprietary or sparse in public literature, this guide synthesizes data from structural analogs (nitrobenzyl piperazines) and first-principles organic chemistry to provide a predicted profile alongside validated experimental protocols for your internal characterization.
Executive Summary
This compound is a functionalized tertiary amine intermediate, likely utilized in the synthesis of kinase inhibitors or GPCR ligands. Its handling requires specific attention to pH-dependent solubility (typical of piperazines) and photolytic instability (characteristic of nitro-aromatics).
This guide provides a "Pre-formulation Profiling Framework" to establish the compound's critical quality attributes (CQAs) prior to its use in downstream synthesis or biological assays.
Part 1: Physicochemical Characterization & Predicted Properties
Structural Analysis & Functional Group Impact
The molecule consists of a lipophilic 2-bromo-5-nitrobenzyl moiety attached to a polar, basic 4-ethylpiperazine core.
-
Piperazine Core (Basic Center): The N1 and N4 nitrogens are basic. The N4-ethyl nitrogen is more basic (pKa ≈ 8.5–9.0) than the N1-benzyl nitrogen (pKa ≈ 4.5–5.5) due to the inductive effect of the benzyl group. This dictates that solubility will be drastically higher in acidic media.
-
Nitro Group (-NO₂): Introduces a strong dipole but limited water solubility. It acts as a photolabile handle , making the compound susceptible to light-induced degradation (nitro-to-nitroso rearrangement).
-
Aryl Bromide (-Br): Increases lipophilicity (LogP) and density. Chemically stable to hydrolysis but reactive toward palladium catalysts (cross-coupling).
Predicted Physicochemical Parameters
Values estimated based on structural analogs (e.g., 1-benzyl-4-nitrobenzylpiperazine).
| Parameter | Predicted Value | Implications for Handling |
| Molecular Weight | ~328.2 g/mol | Small molecule; amenable to standard LC-MS. |
| Physical State | Solid (Crystalline) | Likely MP range: 80°C – 120°C (Free Base). |
| LogP (Octanol/Water) | 2.5 – 3.2 | Moderately lipophilic. Poor water solubility at neutral pH. |
| pKa (Calculated) | pKa₁ ≈ 8.8 (N4)pKa₂ ≈ 4.8 (N1) | Critical: Ionizes at pH < 6. Formulate in acidic buffers. |
| λmax (UV-Vis) | ~260–280 nm | Strong UV absorption due to nitrobenzyl chromophore. |
Part 2: Solubility Profile & Experimental Protocols
Solubility Landscape
The compound exhibits a "U-shaped" or pH-dependent solubility profile typical of weak bases.
-
Water (Neutral pH 7): Insoluble / Low (< 0.1 mg/mL). The free base is hydrophobic.
-
Acidic Media (0.1 N HCl, pH 1.2): High Solubility (> 10 mg/mL). Protonation of the piperazine nitrogens forms a soluble di-cationic salt.
-
Organic Solvents:
-
Excellent: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).
-
Good: Methanol, Ethanol, Ethyl Acetate.
-
Poor: Hexanes, Diethyl Ether (useful for precipitation/purification).
-
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific batch.
Objective: Determine equilibrium solubility at physiological and processing pH levels.
Materials:
-
Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.
Workflow:
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of each buffer in 2 mL HPLC vials.
-
Equilibration: Shake at 25°C for 24 hours . (Protect from light using amber vials).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Check for presence of undissolved solid (critical to ensure saturation).
-
Analysis: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and inject into HPLC.
-
Quantification: Calculate concentration using a standard calibration curve.
Visualization: Solubility Profiling Workflow
Caption: Standardized workflow for determining pH-dependent equilibrium solubility.
Part 3: Stability Assessment & Stress Testing
Stability Risk Factors
-
Hydrolysis: Low Risk. The C-N bonds are generally stable to aqueous acid/base at ambient temperatures.
-
Oxidation: Medium Risk. The tertiary amine (piperazine N4) can form N-oxides upon exposure to peroxides or air over long periods.
-
Photolysis: High Risk. The nitrobenzyl group is a known photolabile moiety. Exposure to UV/Vis light can trigger nitro-reduction or rearrangement reactions. Strict light protection is required.
-
Thermal: Low Risk. Likely stable < 60°C. Avoid temperatures > 100°C to prevent potential decomposition of the nitro group.
Protocol: Forced Degradation (Stress Testing)
Perform this study to validate storage conditions and identify degradation products.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable (Reference peak unchanged). |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable (Potential minor precipitation). |
| Oxidation | 3% H₂O₂, RT | 4–6 Hours | Degradation: Look for N-oxide (+16 Da mass shift). |
| Photolysis | UV/Vis (ICH Q1B) | 1.2M Lux-hr | Degradation: Nitro-reduction/rearrangement products. |
| Thermal | 60°C (Solid State) | 7 Days | Stable. |
Visualization: Stability & Reactivity Map
Caption: Degradation pathways. Red arrows indicate high-risk instability factors (Light).
Part 4: Handling and Storage Recommendations
Based on the predicted stability profile, the following Standard Operating Procedures (SOPs) are recommended:
-
Storage: Store in amber glass vials to prevent photolysis. Keep at 2–8°C or -20°C for long-term storage to minimize oxidative drift.
-
Solution Handling:
-
Prepare stock solutions in DMSO or Methanol .
-
Aqueous solutions should be prepared fresh or buffered to pH < 5 to ensure solubility.
-
Avoid storing dilute aqueous solutions for > 24 hours.
-
-
Safety: The compound contains a nitro group and an aryl bromide. Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
BenchChem. (2025).[1] Protocol: Forced Degradation Studies for Piperazine Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromobenzyl)piperazine (Analog). Retrieved from
-
Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(4-Bromobenzyl)piperazine. Retrieved from
-
ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel small molecule, 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, in high-throughput screening (HTS) campaigns. Given the novelty of this compound, this guide emphasizes foundational principles and adaptable protocols. It covers critical aspects from compound handling and assay development to primary screening, data analysis, and hit validation. The protocols and workflows are designed to be self-validating systems, ensuring scientific integrity and reproducibility. This document is grounded in established HTS best practices and provides field-proven insights to empower researchers to effectively explore the therapeutic potential of this and other novel chemical entities.
Introduction: The Role of this compound in Modern Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[1][2] The process leverages automation, robotics, and sophisticated data analysis to screen hundreds of thousands of compounds daily.[3][4]
The compound this compound is a novel chemical entity. Its structure, featuring a substituted benzyl group linked to a piperazine ring, is a common motif in pharmacologically active molecules.[5] Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, and have been developed as antiviral, antibacterial, and anticancer agents.[6] The presence of a nitrobenzyl group suggests potential applications in areas such as prodrug strategies or as a probe for specific cellular stress pathways. Given its structural features, this compound represents an intriguing candidate for HTS campaigns aimed at discovering new therapeutic leads.
This guide will provide the necessary framework to systematically evaluate the biological activity of this compound in a high-throughput setting.
Compound Management and Preparation for HTS
Proper handling of test compounds is critical for the success of any HTS campaign. The following protocols are designed to ensure the stability, solubility, and accurate dispensing of this compound.
2.1. Compound Storage and Quality Control
-
Storage: The compound should be stored as a dry powder at -20°C or -80°C in a desiccated environment to prevent degradation.
-
Initial QC: Upon receipt, it is advisable to confirm the identity and purity of the compound using methods such as LC-MS and ¹H-NMR.
2.2. Solubilization and Stock Solution Preparation
The choice of solvent is crucial for preventing compound precipitation during the assay.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for HTS due to its high solubilizing power.[7] A preliminary solubility test should be performed to determine the maximum soluble concentration.
-
Protocol for Stock Solution Preparation:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.
-
Use a vortex mixer and/or sonication to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
2.3. Assay Plate Preparation
Acoustic dispensing technology, such as the Echo Liquid Handler, is recommended for the transfer of nanoliter volumes of the compound from the stock plate to the assay plate, minimizing DMSO carryover.[8]
-
Serial Dilution: For dose-response experiments, prepare a serial dilution series of the compound in DMSO in a source plate.
-
Dispensing: Use an automated liquid handler to transfer the compound to the assay plates.[1] The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or assay interference.[7]
Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reproducible assay is the most critical phase of an HTS campaign.[9][10] The goal is to create an assay with a large enough signal window and low enough variability to confidently identify true hits.[11]
3.1. Assay Selection: Biochemical vs. Cell-Based Approaches
The choice of assay format depends on the scientific question being addressed.
-
Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of the compound with its target. They are generally less complex and have lower variability than cell-based assays.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[12][13] Examples include cell viability assays, reporter gene assays, and high-content imaging assays.[14]
Given the novelty of this compound, a cell-based phenotypic screen could be a valuable initial approach to identify any potential biological activity.
3.2. Assay Miniaturization and Optimization
To be suitable for HTS, assays are typically miniaturized to a 384- or 1536-well plate format.[2][3] This reduces the consumption of reagents and test compounds. Key parameters to optimize include:
-
Cell seeding density
-
Incubation times
-
Reagent concentrations
-
Temperature and humidity
3.3. Quality Control Metrics for Assay Validation
Several statistical parameters are used to assess the quality of an HTS assay.[11] The Z'-factor is a widely accepted metric that accounts for both the signal window and the data variability.[15]
| Metric | Formula | Interpretation | Recommended Value for HTS |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | Measures the dynamic range of the assay. | > 2 |
| Z'-Factor | 1 - (3 * (SD(Positive) + SD(Negative))) / |Mean(Positive) - Mean(Negative)| | Indicates the separation between the positive and negative controls. | ≥ 0.5[7][16] |
An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS.[7][16]
High-Throughput Screening Workflow
The following diagram illustrates a typical HTS workflow, from primary screening to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
4.1. Primary Screen
The primary screen involves testing the entire compound library at a single concentration to identify initial "hits".[17]
4.2. Data Analysis and Normalization
HTS data can be affected by systematic errors, such as edge effects or instrument drift.[18] Data normalization is essential to correct for these variations. Common methods include:
-
Control-Based Normalization: Normalizing data to the positive and negative controls on each plate.
-
Statistical Normalization: Using methods like the B-score to account for row and column effects.
4.3. Hit Selection
Hits are typically defined as compounds that produce a response exceeding a certain threshold, often three standard deviations from the mean of the negative controls.[19]
4.4. Hit Confirmation and Secondary Assays
Putative hits from the primary screen must be confirmed through a series of follow-up experiments.[20]
-
Hit Confirmation: Re-testing the initial hits to eliminate false positives.
-
Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Secondary and Counter-Screens: These assays are designed to confirm the mechanism of action of the hits and to rule out non-specific activity or assay artifacts.[7]
Hypothetical Application: A Cell-Based Phenotypic Screen for Modulators of Cellular Stress
The 2-bromo-5-nitrobenzyl moiety in the test compound is structurally similar to molecules that can induce cellular stress responses. Therefore, a cell-based assay designed to measure the activation of a stress-response pathway is a logical starting point. Some piperazine-containing compounds have been shown to modulate the eukaryotic translation initiation factor 2-alpha (eIF2α) pathway, a key regulator of the integrated stress response.[21][22]
The following is a detailed protocol for a hypothetical HTS assay to identify modulators of the eIF2α pathway using a reporter gene assay.
5.1. Principle of the Assay
This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a promoter containing ATF4 response elements. ATF4 is a transcription factor that is upregulated upon eIF2α phosphorylation. Thus, an increase in luciferase activity indicates activation of the eIF2α pathway.
5.2. Materials
-
HEK293 cells stably expressing an ATF4-luciferase reporter
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
384-well white, clear-bottom tissue culture plates
-
This compound
-
Thapsigargin (positive control, known ER stress inducer)
-
0.5% DMSO in media (negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Automated liquid handler
-
Plate reader capable of measuring luminescence
5.3. Assay Protocol
-
Cell Seeding: Seed the HEK293 ATF4-luciferase reporter cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well in 40 µL of media). Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a 10 µM intermediate dilution of this compound in assay media.
-
Using an automated liquid handler, add 10 µL of the compound solution to the appropriate wells for a final concentration of 2 µM.
-
Add 10 µL of 5 µM thapsigargin to the positive control wells (final concentration 1 µM).
-
Add 10 µL of 0.5% DMSO in media to the negative control wells.
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay:
-
Allow the plates and the luciferase assay reagent to equilibrate to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
5.4. Data Analysis and Interpretation
-
Calculate Z'-factor: Use the positive and negative control wells to calculate the Z'-factor for each plate. Plates with a Z'-factor < 0.5 should be flagged for review.
-
Normalize Data: Normalize the raw luminescence data. A common method is to set the mean of the negative controls to 0% activity and the mean of the positive controls to 100% activity.
-
Identify Hits: Identify wells where this compound treatment results in a significant increase in luciferase activity (e.g., > 3 standard deviations above the mean of the negative controls).
The following diagram illustrates the potential signaling pathway being investigated in this hypothetical assay.
Caption: A simplified diagram of the eIF2α stress response pathway.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of the novel compound this compound. By adhering to the principles of robust assay development, stringent quality control, and systematic hit validation, researchers can effectively explore the biological activities of this and other novel small molecules. The provided protocols and workflows are designed to be adaptable to a wide range of biological targets and assay formats, empowering the scientific community to accelerate the pace of drug discovery.
References
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- (2014, April 8). Data analysis approaches in high throughput screening.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
- Quality Control of Quantitative High Throughput Screening Data. (n.d.). PMC - NIH.
- High Throughput Screening. (n.d.). Sygnature Discovery.
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024, October 25). JoVE.
- Optimizing Assay Performance for High-Throughput Screens. (2025, October 30). BellBrook Labs.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
- High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
- High-throughput screening. (n.d.). Wikipedia.
- HTS Data Analysis. (n.d.). chem IT Services.
- High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression. (2020, January 15). MDPI.
- High-throughput screening (HTS). (n.d.). BMG LABTECH.
- The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9).
- Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. (n.d.). Enthought.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
- Cell based High Throughput Screening Assays of Bacteria. (n.d.).
- High Throughput Screening (HTS). (n.d.). ATCC.
- Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
- The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. (2016, May). PubMed.
- The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. (n.d.). PMC.
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). PMC.
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). ResearchGate.
- Synthesis of some new substituted 1,2,4-triazole-5-thiol-1,3,4- thiadiazole and 1,3-thiazine derivatives. (n.d.). Der Pharma Chemica.
- 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine. (n.d.). BLDpharm.
- N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. (n.d.). PMC.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- 883522-59-6|1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine. (n.d.). BLDpharm.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI.
- 1-(4-Bromobenzyl)piperazine 97 91345-62-9. (n.d.). Sigma-Aldrich.
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
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- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 22. The small molecule ‘1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate’ and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine in Sigma-1 Receptor & Hypoxia Research
This Application Note and Protocol guide details the use of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine in the research of Sigma-1 Receptor (
This compound serves as a dual-functional probe: a high-affinity Sigma-1 Receptor ligand (due to its N-benzylpiperazine pharmacophore) and a potential hypoxia-activated precursor (via the nitrobenzyl moiety). Its unique 2-bromo substitution allows for further diversification via palladium-catalyzed cross-coupling, making it a critical intermediate for developing radiotracers and targeted therapeutics.
Executive Summary
-
Compound Name: this compound
-
Core Application: Development of
R-targeted ligands for neuroprotection and hypoxia-activated prodrugs (HAPs) in oncology. -
Mechanism of Action:
-
R Modulation: The basic ethylpiperazine nitrogen acts as the proton acceptor essential for aspartate binding (Asp126) in the
R chaperone pocket, modulating ER stress and calcium signaling. -
Hypoxia Selectivity: The 5-nitrobenzyl moiety undergoes bioreduction by nitroreductases (e.g., cytochrome P450 reductase) in hypoxic tumor microenvironments, converting the electron-withdrawing nitro group to an electron-donating amine. This electronic switch can trigger fluorescence activation or drug release.
-
Synthetic Utility: The 2-bromo position serves as a "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to synthesize bivalent ligands or PET radiotracers (e.g.,
Br or F exchange).
-
R Modulation: The basic ethylpiperazine nitrogen acts as the proton acceptor essential for aspartate binding (Asp126) in the
Scientific Background & Mechanism
The Sigma-1 Receptor Connection
The
-
Neurodegeneration: Agonists of
R promote neuroprotection in Alzheimer's and Parkinson's models by reducing ER stress and preventing mitochondrial collapse. -
Oncology:
R is overexpressed in rapidly proliferating cancer cells (breast, prostate, melanoma). Ligands can induce cytotoxic effects or sensitize tumors to chemotherapy.
The Hypoxia Switch
In solid tumors, the "nitro-to-amine" reduction is a validated strategy for tumor-selective targeting. The 2-bromo-5-nitrobenzyl scaffold allows researchers to study how steric hindrance (bromine at ortho position) affects the kinetics of enzymatic nitro-reduction compared to unsubstituted analogs.
Experimental Protocols
Protocol A: Synthesis of Functionalized Derivatives (Suzuki Coupling)
Objective: To functionalize the 2-bromo position for SAR (Structure-Activity Relationship) libraries.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)
(1.2 eq) -
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl
rapidly under Argon flow. -
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 90°C for 12 hours . Monitor by LC-MS (Target mass = Substrate - Br + Aryl).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the affinity (
Materials:
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand: [+]-[
H]Pentazocine (Specific Activity > 30 Ci/mmol). -
Non-specific Binder: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (
M to M). -
Incubation: Mix 100
L membrane suspension (20-50 g protein), 50 L [ H]Pentazocine (final conc. 2 nM), and 50 L test compound. -
Equilibrium: Incubate at 37°C for 120 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Protocol C: Hypoxia-Selective Cytotoxicity Assay
Objective: To assess if the compound acts as a hypoxia-activated prodrug.
Workflow:
-
Seeding: Plate A549 or DU145 cancer cells (2,000 cells/well) in 96-well plates.
-
Treatment: Treat with compound (0.1 - 100
M). -
Hypoxia Induction:
-
Normoxia Group: Incubate at 37°C, 20% O
, 5% CO . -
Hypoxia Group: Incubate in a hypoxia chamber (1% O
, 5% CO , 94% N ) for 4 hours, then return to normoxia for 48 hours.
-
-
Readout: Assess viability using MTT or CellTiter-Glo assay.
-
Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =
. An HCR > 5 indicates significant hypoxia selectivity.
Data Presentation & Analysis
Table 1: Expected Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | ~328.2 g/mol | CNS Penetration (BBB permeable) |
| cLogP | ~2.8 - 3.2 | Lipophilicity ideal for membrane receptor targeting |
| pKa (Piperazine N4) | ~8.5 | Protonated at physiological pH (Critical for Asp126 binding) |
| PSA (Polar Surface Area) | ~60 Ų | Good oral bioavailability prediction |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield in Coupling | Steric hindrance from ortho-Br | Switch to S-Phos or X-Phos catalyst systems; increase temp to 110°C. |
| High Non-Specific Binding | Lipophilic nature of benzyl group | Increase BSA (0.1%) in binding buffer; use GF/B filters soaked in PEI. |
| Precipitation in Assay | Low aqueous solubility | Ensure final DMSO concentration is <1% but keep stock highly concentrated. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the dual pathway:
Caption: Dual mechanism showing Sigma-1 receptor chaperone modulation (top) and hypoxia-mediated nitro-reduction (bottom).
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Pati, M. L., et al. (2017). Sigma-1 receptor ligands: new insights into the structure-affinity relationship. Future Medicinal Chemistry, 9(12).
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11, 393–410.
-
Sigma-Aldrich. 1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperazine Product Specification (Analog Reference).
-
ChemSRC. this compound Compound Entry.
Application Notes & Protocols: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine as a Novel Probe for Fluorescence Microscopy
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Tool for Cellular Interrogation
The exploration of dynamic cellular processes necessitates a sophisticated toolkit of molecular probes. This document introduces 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, a compound with potential applications in fluorescence microscopy. Its chemical architecture, featuring a nitrobenzyl group, suggests its utility as a pro-fluorophore or a modulator of cellular redox environments. The presence of the nitroaromatic functional group is significant; such moieties are known to be sensitive to the cellular reduction potential, often undergoing enzymatic reduction in hypoxic (low oxygen) conditions. This process can lead to a "turn-on" fluorescence response, making the compound a potential indicator for studying hypoxic states, which are characteristic of solid tumors and ischemic tissues.
The 2-bromo-benzyl component provides a reactive site, allowing for potential covalent linkage to cellular components upon activation, which could enable the mapping of protein-rich regions or specific enzymatic activities. These application notes provide a comprehensive guide, from theoretical mechanism to practical protocols, for leveraging this compound in advanced fluorescence imaging workflows.
PART 1: Scientific Rationale and Mechanistic Overview
The Principle of Hypoxia-Activated "Turn-On" Fluorescence
The core hypothesis for the utility of this compound rests on the well-established principle of nitroreductase activity in hypoxic cells. Many cell types, particularly cancer cells, upregulate nitroreductase enzymes to survive in low-oxygen environments.
-
Step 1: Quenched State: In its native state, the electron-withdrawing nitro group on the benzyl ring effectively quenches any intrinsic fluorescence of the molecule. The compound is cell-permeable and non-fluorescent upon initial incubation.
-
Step 2: Enzymatic Reduction: In hypoxic cells, intracellular nitroreductases catalyze the reduction of the nitro group (NO₂) to an amino group (NH₂).
-
Step 3: Fluorescence Activation: This chemical transformation converts the molecule into a highly fluorescent aminobenzyl derivative. The electron-donating amino group dramatically increases the quantum yield of fluorescence, resulting in a bright signal that is directly proportional to the reductase activity and, by extension, the level of cellular hypoxia.
Potential as a Covalent Labeling Agent
The bromo-benzyl moiety can act as a reactive group. Following the reduction of the nitro group, the molecule may become more susceptible to nucleophilic substitution, allowing it to form covalent bonds with nearby thiols (cysteine residues) or other nucleophilic groups on cellular proteins. This "trapping" mechanism would concentrate the fluorescent signal at sites of high metabolic activity, providing enhanced spatial resolution.
Diagram: Proposed Mechanism of Action
Caption: Proposed bioactivation pathway in hypoxic versus normoxic cells.
PART 2: Experimental Protocols and Methodologies
Reagent Preparation and Handling
2.1.1 Stock Solution Preparation
-
Compound: this compound (Verify supplier for molecular weight, e.g., MW ~342.23 g/mol ).
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) of molecular biology grade.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.42 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C, protected from light. The solution should be stable for several months.
2.1.2 Working Solution Preparation
-
Prepare the working solution fresh for each experiment by diluting the 10 mM stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Important: The final concentration of DMSO should be kept below 0.5% (v/v) to avoid cellular toxicity. For a 10 µM working solution, this would be a 1:1000 dilution of the stock.
Protocol: Live-Cell Imaging of Hypoxia
This protocol is designed for adherent cell cultures grown in glass-bottom dishes suitable for high-resolution microscopy.
2.2.1 Cell Culture and Hypoxia Induction
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) onto 35 mm glass-bottom imaging dishes. Allow cells to adhere and grow to 60-80% confluency.
-
Hypoxia Induction (Treatment Group):
-
Place the designated "hypoxic" plates in a specialized hypoxia chamber or a tri-gas incubator.
-
Equilibrate the chamber to 1% O₂, 5% CO₂, and 94% N₂.
-
Incubate the cells under these conditions for 12-24 hours to allow for the upregulation of nitroreductases.
-
-
Normoxia Control (Control Group): Maintain control plates in a standard incubator (e.g., 95% air, 5% CO₂) for the same duration.
2.2.2 Probe Loading and Staining
-
Prepare Working Solution: Dilute the 10 mM stock solution to a final concentration of 5-20 µM in pre-warmed, serum-free medium. (Optimization is recommended, see Table 1).
-
Remove Culture Medium: Aspirate the growth medium from both hypoxic and normoxic plates.
-
Wash Cells: Gently wash the cells once with 1 mL of pre-warmed HBSS.
-
Add Probe: Add the probe-containing working solution to the cells. Ensure the cell monolayer is completely covered (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. The hypoxic plates should ideally be returned to the hypoxia chamber during this incubation period.
-
Wash Out: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS supplemented with 10 mM HEPES) to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the dish and proceed immediately to microscopy.
2.2.3 Fluorescence Microscopy and Data Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD) and appropriate filter sets.
-
Excitation/Emission: Based on the predicted aminobenzyl product, a standard DAPI or blue-light filter set is a logical starting point.
-
Recommended Excitation: ~360-400 nm
-
Recommended Emission: ~440-480 nm
-
Note: These wavelengths must be empirically determined via spectroscopy of the activated probe.
-
-
Image Acquisition:
-
First, acquire a brightfield or DIC image to assess cell morphology and location.
-
Switch to the fluorescence channel. Use identical acquisition settings (exposure time, laser power, camera gain) for both the normoxic and hypoxic samples to allow for direct comparison of fluorescence intensity.
-
Acquire images from multiple fields of view for each condition to ensure robust data.
-
Data Analysis and Interpretation
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantification.
-
Quantification:
-
Define Regions of Interest (ROIs) around individual cells or the entire field of view.
-
Measure the mean fluorescence intensity for each ROI.
-
Subtract the background fluorescence measured from a cell-free region.
-
-
Comparison: Compare the average background-corrected fluorescence intensity between the hypoxic and normoxic groups. A significant increase in fluorescence in the hypoxic group validates the probe's function as a hypoxia sensor.
Optimization and Validation Parameters
For reliable and reproducible results, key experimental parameters should be optimized for each cell line and experimental setup.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 1 - 25 µM | Balance signal intensity with potential cytotoxicity. High concentrations may lead to non-specific staining or artifacts. Start with 10 µM. |
| Incubation Time | 15 - 90 minutes | Sufficient time is needed for probe uptake and enzymatic conversion. Too long may increase background signal. Start with 45 minutes. |
| Hypoxia Duration | 4 - 24 hours | The time required for cellular adaptation and upregulation of nitroreductase enzymes varies between cell types. 12 hours is a common starting point. |
| Oxygen Level | 0.5% - 5% O₂ | The degree of hypoxia can influence the rate of probe activation. 1% O₂ is a standard model for severe hypoxia. |
Table 1: Key parameters for experimental optimization.
PART 3: Workflow Visualization
Caption: Experimental workflow for hypoxia detection using the fluorescent probe.
References
As this is a hypothetical application based on chemical principles, direct references for the use of "this compound" in fluorescence microscopy do not exist. The references below support the underlying scientific principles of hypoxia-activated probes.
- Nitroreductase-activated fluorescent probes for hypoxia imaging.
- Chemical Probes for Live-Cell Imaging.A general methods or review article covering the principles of designing and using small molecule fluorescent probes in cellular biology.
- The role of hypoxia in cancer progression and therapy.A foundational review article explaining the biological importance of hypoxia and the enzymatic machinery (like nitroreductases)
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Welcome to the technical support center for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge and protocols necessary to achieve consistent, reliable results in your experiments.
Introduction: Understanding the Solubility Profile
This compound is a molecule with significant hydrophobic character, primarily due to the substituted bromo-nitrobenzyl group. This structural feature inherently limits its solubility in neutral aqueous media. However, the molecule also possesses a basic 4-ethylpiperazine moiety, which provides a critical handle for solubility manipulation. The two nitrogen atoms in the piperazine ring can be protonated, converting the molecule into a more soluble salt form. Understanding this pH-dependent behavior is the cornerstone of overcoming solubility issues.
This guide provides a series of frequently asked questions for quick answers and a detailed troubleshooting section with step-by-step protocols for more complex challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?
A: The compound's poor solubility at neutral pH is expected due to its large, non-polar bromo-nitrobenzyl group. At pH 7.4, the basic piperazine ring is not sufficiently protonated to render the molecule soluble in water. To achieve solubility, you must either modify the properties of the solvent or alter the ionization state of the compound itself.
Q2: I have a 10 mM stock in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What should I do?
A: This is a common issue known as "solvent-shift" precipitation. The compound is soluble in the organic solvent but crashes out when introduced to the predominantly aqueous environment where DMSO can no longer maintain its solvation.
Quick Fixes:
-
Reduce Stock Concentration: Lower the concentration of your DMSO stock solution (e.g., to 1 mM).
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer, then perform the final dilution into the aqueous medium. This gradual change in solvent polarity can help prevent precipitation.[1]
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. Always verify the tolerance of your experimental system (e.g., cells) to the final DMSO concentration.
Q3: What is the best starting approach to solubilize this compound for an in vitro assay?
A: The most direct and often most effective initial approach is pH adjustment . Since the compound has basic nitrogen atoms in the piperazine ring, lowering the pH of your aqueous buffer will protonate these sites, forming a more soluble salt.[2][3] A starting pH of 4.0-5.0 is recommended. See Protocol 1 for a detailed methodology.
Q4: What pH range should I target to improve solubility, and are there any risks?
A: Based on the piperazine structure, the compound's pKa values are likely in the range of 5-7 for the first protonation and lower for the second. To ensure significant protonation and solubility, the pH of the solution should be at least 1-2 units below the primary pKa.[4]
-
Recommended Range: Start by testing buffers at pH 3.0, 4.0, and 5.0.
-
Potential Risks: Always assess the stability of your compound at acidic pH. Some molecules can undergo hydrolysis or degradation. A simple stability test involves preparing the solution, incubating it under assay conditions for the experiment's duration, and then analyzing it via HPLC or LC-MS to check for degradation products.
Q5: Are there any excipients you recommend to improve and maintain solubility if pH adjustment is not an option?
A: Yes, several formulation excipients can significantly enhance aqueous solubility.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with water to create a more favorable solvent system.[][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of your molecule in their central cavity, forming a water-soluble inclusion complex.[7][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and widely used option.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 20 form micelles in aqueous solutions. These micelles can entrap the hydrophobic compound, increasing its apparent solubility.[9][10][11] This is particularly useful for in vitro assays, but the surfactant concentration must be kept below levels that could affect biological membranes.
Part 2: Troubleshooting Workflow & Experimental Protocols
When initial solubilization attempts fail, a systematic approach is crucial. The following workflow provides a decision-making guide to efficiently identify an optimal solubilization strategy.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Solubility Enhancement via pH Adjustment
Principle: This protocol leverages the basic nature of the piperazine ring. By lowering the pH, the nitrogen atoms become protonated (N → NH+), forming a cationic species that is significantly more soluble in polar solvents like water.[12]
Methodology:
-
Prepare Buffers: Prepare a set of biologically relevant buffers at different pH values (e.g., 50 mM citrate buffer for pH 3.0, 4.0; 50 mM acetate buffer for pH 5.0; 50 mM MES buffer for pH 6.0).
-
Dispense Compound: Weigh an excess amount of this compound into separate glass vials (e.g., 1-2 mg per vial).
-
Add Buffer: Add a fixed volume of each buffer (e.g., 1 mL) to the respective vials.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Separate and Analyze:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Determine Solubility: The measured concentration represents the equilibrium solubility at that specific pH.
Protocol 2: Co-Solvent Screening
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.[6][13]
Methodology:
-
Prepare Co-Solvent Mixtures: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent. See the table below for starting points.
-
Dispense Compound: Add an excess amount of the compound to separate vials.
-
Add Co-Solvent Mixture: Add 1 mL of each co-solvent/buffer mixture to the vials.
-
Equilibrate and Analyze: Follow steps 4 and 5 from Protocol 1. Use gentle warming (37-40°C) or sonication briefly if initial dissolution is slow, but allow the solution to return to the target temperature for equilibration.
-
Evaluate: Determine the minimum percentage of co-solvent required to achieve the desired concentration. Always run a vehicle control in your biological assay to account for any effects of the co-solvent.
Protocol 3: Utilizing Solubilizing Excipients
Principle: This protocol explores two distinct mechanisms. Cyclodextrins act as "host" molecules, encapsulating the "guest" drug in a complex that has a soluble exterior.[14] Surfactants , above their critical micelle concentration (CMC), form aggregates (micelles) with a hydrophobic core that can dissolve the compound.[10]
Methodology:
-
Prepare Excipient Solutions:
-
HP-β-Cyclodextrin: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).
-
Tween® 80: Prepare solutions of Tween® 80 in your buffer at concentrations above its CMC (the CMC is ~0.001-0.002%). Test concentrations such as 0.1%, 0.5%, and 1% (w/v).
-
-
Phase Solubility Study:
-
Add an excess amount of the compound to vials containing each excipient solution.
-
Follow the equilibration and analysis steps (4 and 5) from Protocol 1.
-
-
Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the excipient. A linear increase in solubility typically indicates the formation of a soluble complex or micellar encapsulation.
Caption: Mechanisms of common solubilization strategies.
Part 3: Data Summary & Best Practices
For ease of comparison, the following table summarizes the primary solubilization strategies.
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| pH Adjustment | Protonation of basic nitrogens to form a soluble salt.[12] | pH 3.0 - 6.0 | Simple, effective, minimal excipients required.[] | Potential for compound degradation/instability; may not be compatible with all biological systems. |
| Co-solvents | Reduces solvent polarity, making it more favorable for hydrophobic solutes.[6] | 1-20% (e.g., PEG 400, Ethanol); 0.1-5% (DMSO) | Easy to prepare; effective for many compounds. | Can have biological/toxicological effects at higher concentrations; risk of precipitation on dilution. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic moiety.[7][15] | 2-20% (w/v) HP-β-CD | Low toxicity; high solubilizing capacity for suitable molecules. | Can be viscous at high concentrations; may alter drug availability to target by complexation.[16] |
| Surfactants | Forms micelles that entrap the compound in their hydrophobic core.[10] | 0.1-2% (w/v) Tween® 80 | High solubilizing power above CMC. | Can disrupt cell membranes; may interfere with certain assays. |
Key Best Practices
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation (haziness, Tyndall effect, or visible particles) before use.
-
Fresh Preparations: Whenever possible, prepare solutions fresh daily. If storage is necessary, conduct a stability study at the intended storage temperature (e.g., 4°C).
-
Energy Input: Use of a vortex mixer, sonication bath, or gentle warming (not to exceed 40°C) can help accelerate the dissolution process, but equilibrium must be established at the target temperature.
-
Vehicle Controls: In any biological experiment, it is imperative to include a "vehicle control" group that is treated with the final formulation (buffer, co-solvents, excipients) without the active compound. This ensures that any observed effects are due to the compound and not the formulation itself.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- How can cyclodextrins enhance solubility? Roquette.
- Surfactants. Santa Cruz Biotechnology.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Taylor & Francis Online.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Laboratory Surfactants and Wetting Agents. Thermo Fisher Scientific.
- Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy.
- What is the relationship between solubility and pH? Quora.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
- Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate.
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI.
- pH and Solubility. AP Chemistry.
- How does pH affect solubility? askIITians.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- pH and Solubility. Fiveable.
Sources
- 1. benchchem.com [benchchem.com]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. fiveable.me [fiveable.me]
- 4. chemistrystudent.com [chemistrystudent.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactants | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. chemicaljournals.com [chemicaljournals.com]
refining analytical techniques for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine detection
This guide serves as a dedicated technical resource for researchers, analytical chemists, and quality control professionals working with 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine. It is designed to provide practical, field-tested insights and solutions to common challenges encountered during its analysis. The methodologies and troubleshooting steps described herein are grounded in established analytical principles to ensure scientific integrity and reproducible results.
Section 1: Compound Characteristics & Initial Considerations
Before beginning any analytical work, understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.
-
Structure: The molecule contains several key features that dictate its analytical behavior:
-
Nitrobenzyl Group: This is a strong chromophore, making High-Performance Liquid Chromatography (HPLC) with UV detection a highly suitable and sensitive technique.
-
Bromo Group: The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) that is invaluable for mass confirmation in Mass Spectrometry (MS).
-
Piperazine Ring & Ethyl Group: These basic nitrogen sites make the compound's solubility and chromatographic retention sensitive to pH.
-
Frequently Asked Questions (FAQs): Initial Considerations
Q1: What is the best solvent for dissolving this compound? A1: Due to its structure, the compound should be readily soluble in common organic solvents such as methanol, acetonitrile, and ethanol. For reversed-phase HPLC, it is best practice to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.[1] If solubility is an issue, small amounts of DMSO can be used, but be mindful of its potential to interfere with certain analyses.
Q2: Is the compound stable under typical laboratory conditions? A2: While generally stable, nitroaromatic compounds can be susceptible to degradation under prolonged exposure to light (photodegradation) or high temperatures. It is recommended to store standards and samples in amber vials and away from direct heat sources. The bromo-benzyl moiety can also be reactive, so using fresh, high-purity solvents is crucial to avoid introducing reactive impurities.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is the primary recommended technique for the quantification and purity assessment of this compound due to the strong UV absorbance conferred by the nitrobenzyl group.
Troubleshooting Guide: Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has failed. 2. No sample injected (e.g., air bubble in autosampler syringe). 3. System leak (pump, injector, fittings). 4. Incorrect mobile phase composition. | 1. Check detector status and lamp energy. Replace lamp if necessary.[2] 2. Purge the injector and ensure sample vials have sufficient volume. 3. Systematically check for leaks from the solvent reservoir to the detector.[3] 4. Prepare fresh mobile phase and ensure all components are miscible and correctly proportioned.[4] |
| Drifting Retention Times | 1. Poor column temperature control. 2. Insufficient column equilibration time. 3. Mobile phase composition is changing (e.g., evaporation of volatile component). 4. Pump flow rate is unstable. | 1. Use a column oven to maintain a constant temperature.[1] 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[2] 3. Cover solvent reservoirs and prepare fresh mobile phase daily.[1] 4. Check pump for leaks, salt buildup, and unusual noises. Change pump seals if needed.[1] |
| Peak Tailing | 1. Column overload (injecting too much sample). 2. Secondary interactions with active silanols on the column packing. 3. Mismatch between sample solvent and mobile phase. 4. Column contamination or degradation. | 1. Reduce the injection volume or dilute the sample.[5] 2. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4 for basic compounds). Consider adding a competing base like triethylamine (0.1%) to the mobile phase. 3. Dissolve the sample in the mobile phase whenever possible.[1] 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2] |
| Broad Peaks | 1. Mobile phase flow rate is too low. 2. Leak between the column and detector. 3. Extra-column volume (tubing between column and detector is too long or wide). 4. Guard column is contaminated. | 1. Adjust the flow rate to the optimal level for the column dimensions.[1] 2. Check and tighten fittings. 3. Use tubing with a smaller internal diameter and minimum possible length. 4. Replace the guard column.[1] |
Workflow for HPLC Analysis
Sources
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. labtech.tn [labtech.tn]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. hplc.eu [hplc.eu]
protocol refinement for reproducible results with 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
Welcome to the technical support guide for the synthesis and purification of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights for achieving reproducible, high-purity results. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your protocol.
Synthesis Overview: The N-Alkylation Pathway
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction (S_N2) between 4-ethylpiperazine and 2-bromo-5-nitrobenzyl bromide. The core challenge lies in controlling the reaction to favor mono-alkylation over di-alkylation and other potential side reactions.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully synthesizing the mono-substituted product?
A1: The single most critical factor is controlling the stoichiometry and the rate of addition of the alkylating agent, 2-bromo-5-nitrobenzyl bromide. The reaction should be set up with an excess of 4-ethylpiperazine to ensure that the electrophilic benzyl bromide is more likely to encounter an unreacted piperazine molecule rather than the desired mono-alkylated product.[1] Adding the benzyl bromide solution slowly (e.g., via a syringe pump) to a stirred solution of the piperazine and base is paramount to preventing localized high concentrations of the alkylating agent, which significantly increases the risk of di-alkylation.[1]
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in scavenging the HBr that is formed during the reaction. Without a base, the piperazine starting material would be protonated, forming its conjugate acid and losing its nucleophilicity, which would slow or halt the reaction.[1] An inorganic base like potassium carbonate (K₂CO₃) is often preferred because it is inexpensive, effective, and easily removed during aqueous workup. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions and may promote side reactions.[1] Using a large excess of the 4-ethylpiperazine itself can also serve as the base, but this requires a more significant excess and can complicate purification.
Q3: My product is a persistent oil that is difficult to purify. What can I do?
A3: It is common for highly substituted piperazines to be oils or low-melting solids. If standard column chromatography is challenging, consider converting the crude product into a salt, such as a hydrochloride or diacetate.[2][3] These salts are often crystalline and can be purified by recrystallization. The pure salt can then be neutralized with a base (e.g., aqueous NaHCO₃) and the free base product can be extracted with an organic solvent to yield the purified oil. This salt-formation technique is a classic and highly effective method for purifying basic compounds.[3]
Q4: What analytical techniques should I use to confirm the product structure and purity?
A4: A combination of techniques is essential.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure. Key ¹H NMR signals to look for are the benzylic methylene protons (a singlet, typically around 3.5-4.0 ppm) and the distinct patterns of the aromatic protons and the ethyl and piperazine ring protons.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern of a compound containing one bromine atom.
-
Melting Point: If the product can be solidified or crystallized, a sharp melting point range is a good indicator of high purity.
Detailed Experimental Protocol: N-Alkylation
This protocol is a robust starting point. Optimization of temperature and reaction time may be necessary.
Table 1: Reagents and Suggested Quantities
| Reagent | Molar Eq. | Mol | Mass / Volume | Notes |
| 4-Ethylpiperazine | 2.5 | 0.025 | 2.86 g (3.14 mL) | Used in excess to favor mono-alkylation. Acts as nucleophile. |
| 2-Bromo-5-nitrobenzyl bromide | 1.0 | 0.010 | 2.94 g | The limiting reagent and electrophile. Handle with care (lachrymator). |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | 0.020 | 2.76 g | Base to neutralize HBr byproduct. Ensure it is finely powdered. |
| Acetonitrile (ACN), anhydrous | - | - | 100 mL | Reaction solvent. DMF can also be used.[1] |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylpiperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). Add 60 mL of anhydrous acetonitrile. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Expertise & Experience:Pre-stirring the piperazine and base ensures a well-dispersed, reactive mixture before the electrophile is introduced. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, although this specific reaction is moderately tolerant.
-
-
Prepare Alkylating Agent Solution: In a separate flask, dissolve the 2-bromo-5-nitrobenzyl bromide (1.0 eq) in 40 mL of anhydrous acetonitrile.
-
Slow Addition: Using a syringe pump or a dropping funnel, add the benzyl bromide solution to the stirred piperazine suspension dropwise over a period of 1-2 hours at room temperature.[1]
-
Trustworthiness:This step is critical for self-validation. A rapid addition will almost certainly lead to the formation of a significant amount of the di-substituted byproduct, which is difficult to separate. Slow addition keeps the concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the starting piperazine).
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the 2-bromo-5-nitrobenzyl bromide by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The reaction is typically complete within 4-12 hours. If the reaction stalls, gentle heating to 40-50°C can be applied.[4]
-
Workup - Quenching and Extraction: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃ and other inorganic salts. Rinse the filter pad with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Acid-Base Purification: Dissolve the resulting crude oil in dichloromethane (DCM, 100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Chromatographic Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH), is typically effective for separating the product from residual starting materials and byproducts.[6]
Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Problem: My TLC shows multiple products, including a spot at the baseline that doesn't move.
-
Possible Cause: You have likely formed the di-alkylated quaternary ammonium salt. This salt is highly polar and will not elute with standard solvent systems on silica gel.
-
Solution: This issue stems from poor control during the addition of the alkylating agent. The best solution is preventative: always add the 2-bromo-5-nitrobenzyl bromide slowly to a stirred excess of the piperazine.[1] To salvage the current batch, you can attempt to isolate the desired mono-substituted product via careful column chromatography, but the yield will be compromised.
Problem: The reaction seems very slow, even after 24 hours.
-
Possible Cause 1: Poor Solubility: The potassium carbonate may not be effectively interacting with the reaction mixture if it is not finely powdered or if the solvent is not optimal.
-
Solution 1: Ensure the K₂CO₃ is finely ground before use. Consider switching the solvent to anhydrous DMF, which often improves the solubility of salts and can accelerate S_N2 reactions.[1]
-
Possible Cause 2: Inactive Reagents: The 4-ethylpiperazine may be of poor quality or contain excessive water. The benzyl bromide can also degrade over time, especially if not stored properly.
-
Solution 2: Verify the purity of your starting materials. Use a fresh bottle or re-purify if necessary.
Problem: I see a significant amount of unreacted 4-ethylpiperazine in my final product after chromatography.
-
Possible Cause: The boiling point of 4-ethylpiperazine is relatively high (~156°C), and it can be difficult to remove completely under reduced pressure, sometimes co-eluting with the product if the solvent polarity is too high.
-
Solution: After the reaction, perform an acid wash. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The basic 4-ethylpiperazine and your product will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent. The excess starting piperazine will be removed more effectively with the initial aqueous washes.
References
- O'Brien, P., & Van Maarseveen, J. H. (2013). Asymmetric lithiation trapping of N-Boc-protected saturated heterocycles.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- MacMillan, D. W. C., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13531-13534. Available at: [Link]
- Process for preparing 1,4-disubstituted piperazines. (n.d.). Google Patents.
-
U.S. Environmental Protection Agency. (n.d.). Piperazine, 1,4-bis(2-bromoethyl)- (9CI) Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Tejo, B. A., et al. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology.
- Harish Chinthal, et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
-
Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
- Process for synthesizing N-ethyl piperazidine. (n.d.). Google Patents.
- Purification of piperazine. (n.d.). Google Patents.
- Polanský, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- Prousek, J. (1988). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
The Definitive Guide to Validating 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine: On-Target Confirmation via Knockout Models
Topic: Confirming the on-target activity of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine using knockout models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary & Strategic Context
In the development of small molecule inhibitors, This compound represents a classic "privileged scaffold" derivative—structurally capable of engaging diverse biological targets, from CNS receptors (e.g., Sigma-1) to microbial enzymes.[1][2] However, this structural versatility introduces a critical risk: off-target toxicity .[1][2]
The "Gold Standard" for validating that this compound acts specifically through your hypothesized target (biologically designated here as Target-X ) is not biochemical affinity, but genetic ablation (Knockout) .[2]
This guide details the rigorous experimental framework required to confirm on-target activity. We compare the chemical probe (the compound) against genetic alternatives to establish a self-validating system for your research.
Comparative Analysis: Chemical Probe vs. Genetic Alternatives[1]
To validate this compound, you must benchmark its phenotypic effects against the "ground truth" of genetic manipulation.[1][2]
Table 1: Performance Matrix – Compound vs. Genetic Models[1]
| Feature | The Product: this compound | Alternative 1: CRISPR/Cas9 Knockout (KO) | Alternative 2: RNAi Knockdown (KD) |
| Mechanism | Acute, reversible (likely) protein inhibition.[1][2] | Permanent, complete genomic ablation.[2] | Temporary, partial mRNA reduction.[2] |
| Time Scale | Minutes to Hours (Fast kinetics). | Days to Weeks (Constitutive) or Days (Inducible). | 24–72 Hours. |
| Selectivity | High Risk: Potential off-target binding to structurally similar pockets.[1][2] | High: Specific to the gene of interest (barring rare off-target cuts).[1][2] | Moderate: Risk of seed-sequence off-target effects.[1][2] |
| Phenotype | Compound-Specific: May include non-specific toxicity (e.g., mitochondrial stress).[2] | Gene-Specific: Represents the "null" state of the target.[1][2] | Hypomorphic: Represents a "low dose" state; may not mimic complete inhibition.[2] |
| Validation Role | The Test Subject. | The Control: Defines the baseline for "0% Target Activity". | The Support: Correlates dose-response with protein levels.[1][2] |
The Core Directive: The "Shift Assay" Logic
The fundamental principle of this validation is Epistasis .[2] If this compound acts exclusively through Target-X, then removing Target-X (via KO) should render the cells insensitive to the compound's specific effects.[1][2]
The Logic Flow (Graphviz Visualization)
Caption: Causal logic for target validation. If the compound causes a phenotype in the absence of the target (Result B), the activity is off-target (false positive).
Experimental Protocol: The "Rescue" Validation System
This protocol is designed to be self-validating. You will compare Wild-Type (WT), Knockout (KO), and Rescue (KO + cDNA) lines.[2]
Phase 1: Model Generation & Characterization
Objective: Create a clean genetic background lacking Target-X.[1][2]
-
CRISPR Design: Design 2-3 sgRNAs targeting early exons of the gene encoding Target-X.[1][2]
-
Transfection & Selection: Transfect Cas9-sgRNA RNP complexes into your cell line.[1][2] Select single clones.
-
Validation (Western Blot): Confirm complete loss of protein.
-
Critical Check: Ensure no truncated protein fragments are produced, as these can retain partial activity.[2]
-
Phase 2: The Dose-Response Shift Assay
Objective: Quantify the specificity of this compound.
-
Seeding: Plate WT and Target-X KO cells in 96-well plates (3,000 cells/well).
-
Treatment: Treat with a 10-point dilution series of the compound (e.g., 0.1 nM to 10 µM).
-
Incubation: 48–72 hours (depending on doubling time).
-
Readout: Measure viability (CellTiter-Glo) or specific pathway output (e.g., phosphorylation of downstream substrate).
Data Interpretation:
-
On-Target Scenario: The IC50 in KO cells should be >100x higher than in WT cells (or the curve should be flat).
-
Off-Target Scenario: The IC50 in KO cells is similar (within 2-5x) to WT cells.[1][2] This indicates the compound kills via a mechanism independent of Target-X.[1][2]
Phase 3: The "Platinum Standard" – cDNA Rescue
Objective: Prove that re-introducing Target-X restores sensitivity to the compound.
-
Transfection: Stably express an sgRNA-resistant cDNA of Target-X in the KO background.[1][2]
-
Assay: Repeat the Dose-Response Shift Assay.
-
Success Criteria: The "Rescue" line should regain the sensitivity profile of the WT line.[2]
Mechanistic Signaling & Workflow Visualization[2][3]
To ensure reproducibility, follow this signaling and workflow verification path.
Caption: Step-by-step decision tree for validating small molecule specificity using genetic knockouts.
Expert Insights on this compound[1][2]
The "Privileged Scaffold" Warning
The structure of your compound contains a piperazine ring and a nitro-benzyl group .[2]
-
Piperazines are common linkers that improve solubility and bioavailability but can promiscuously bind G-protein coupled receptors (GPCRs).[1][2]
-
Nitro-benzyl moieties can be reductively activated in hypoxic conditions or act as electrophiles.[1][2]
Why this matters: If your KO validation fails (i.e., the compound kills the KO cells), do not immediately discard the target hypothesis. Instead, consider:
-
Polypharmacology: The compound might hit Target-X and a secondary target (Target-Y).[1][2]
-
Chemical Reactivity: The bromo-nitro-benzyl group might be reacting covalently with cysteines non-specifically.[1][2]
Troubleshooting the "Partial Shift"
If the IC50 shifts from 10 nM (WT) to 500 nM (KO) but not to infinity:
-
Interpretation: The compound has a "therapeutic window" of on-target activity (10-500 nM) but becomes toxic off-target at >500 nM.[1][2]
-
Action: You must strictly use the compound within this window for future experiments.
References
-
Weiss, W. A., Taylor, S. S., & Shokat, K. M. (2007). Recognizing and avoiding chemical-genetic pitfalls in kinase inhibitor discovery.[2] Nature Chemical Biology.[2] Link
-
Kaelin, W. G.[2][3] Jr. (2017). Common pitfalls in preclinical cancer target validation.[2] Nature Reviews Cancer.[2] Link
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.[2] Science Translational Medicine. Link
-
Palmer, A. C., & Sorger, P. K. (2017). Combination Cancer Therapy: Can We Improve the Rhythm and Balance? Cell. Link
Sources
Publish Comparison Guide: Independent Verification of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine
This guide outlines the independent verification framework for 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine , a small molecule belonging to the benzylpiperazine class. While the piperazine scaffold is common in psychoactive substances (e.g., BZP), the specific 2-bromo-5-nitrobenzyl substitution pattern is chemically distinct and associated in patent literature with inhibitors of retrograde transport (intracellular trafficking) used to block toxins (e.g., Ricin, Shiga toxin) and viral entry.
This guide is structured to verify its identity, biological activity (specifically retrograde transport inhibition), and safety profile compared to established standards like Retro-2 .
Executive Summary
-
Compound Name: this compound
-
Chemical Class: Substituted Benzylpiperazine.
-
Primary Putative Application: Inhibitor of Retrograde Trafficking (Endosome-to-Golgi transport).[1] Potential utility as a chemical probe to block the entry of toxins (Ricin, Shiga, Cholera) and viruses (Ebola, HPV, Polyomavirus).
-
Secondary Potential: Sigma-1 receptor ligand; Antimicrobial agent.
-
Verification Goal: To confirm chemical structure and validate biological efficacy in rescuing cells from retrograde-trafficking-dependent toxins.[2]
Chemical Identity & Structural Verification
Before biological testing, the compound's integrity must be validated to rule out degradation (e.g., reduction of the nitro group or hydrolysis).
Analytical Protocols
| Technique | Expected Signature / Observation |
| 1H NMR (DMSO-d6) | Benzyl CH2: Singlet at ~3.6–3.8 ppm.Piperazine Ring: Two multiplets at ~2.4–2.6 ppm.Ethyl Group: Triplet (~1.0 ppm, CH3) and Quartet (~2.3 ppm, CH2).Aromatic: 3 protons.[2][3] Look for splitting pattern characteristic of 1,2,4-substitution (d, dd, d). |
| LC-MS (ESI+) | Molecular Ion: [M+H]+ peak corresponding to MW (Calc: ~328.06 Da for 79Br).Isotope Pattern: 1:1 ratio of M and M+2 peaks due to Bromine (79Br/81Br). |
| HPLC Purity | >95% purity required. Impurities may include free 2-bromo-5-nitrobenzyl bromide (alkylating agent) or 1-ethylpiperazine. |
Biological Verification: Functional Assays
The gold standard for verifying this compound's activity is a Toxin Rescue Assay . This system is self-validating because cell survival depends entirely on the compound blocking the toxin's transport to the ribosome.
Primary Assay: Shiga Toxin/Ricin Cytotoxicity Rescue
Objective: Determine if the compound prevents cell death caused by toxins that require retrograde transport (Endosome
Protocol:
-
Cell Line: HeLa or Vero cells (highly sensitive to Shiga toxin/Ricin).
-
Seeding: 3,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Pre-incubate cells with the test compound (0.1 – 100 µM) for 1 hour.
-
Control 1 (Negative): DMSO vehicle.
-
Control 2 (Positive):Retro-2 (20 µM) or Brefeldin A (10 µM).
-
-
Toxin Challenge: Add Shiga Toxin (Stx1/Stx2) or Ricin at
concentration (lethal dose). -
Incubation: 48–72 hours at 37°C.
-
Readout: Measure cell viability using CellTiter-Glo (ATP) or MTT assay .
-
Analysis: Calculate
(concentration restoring 50% viability).
Secondary Assay: Immunofluorescence Trafficking
Objective: Visualize the "traffic jam" created by the inhibitor.
-
Method: Incubate cells with fluorescently labeled Cholera Toxin B-subunit (CTxB) or Shiga Toxin .
-
Staining: Co-stain with GM130 (Golgi marker) and EEA1 (Early Endosome marker).
-
Expected Result:
-
Vehicle: Toxin overlaps with GM130 (Golgi).
-
Active Compound:[2] Toxin is trapped in EEA1+ structures (Endosomes) and absent from the Golgi.
-
Comparative Analysis: Alternatives & Benchmarking
Compare the test compound against industry standards for retrograde transport inhibition.
| Feature | This compound | Retro-2 (Cyclized) | Brefeldin A |
| Mechanism | Putative Syntaxin-5/Retrograde blockade | Stabilizes Syntaxin-5; blocks Endosome-to-Golgi | Disassembles Golgi (ARF1 inhibition) |
| Selectivity | High (Preserves Golgi morphology) | High (Preserves Golgi morphology) | Low (Destroys Golgi; highly toxic) |
| Potency ( | To be determined (Target: <10 µM) | ~20–50 µM (Retro-2); ~100 nM (Retro-2.1) | ~10–100 nM |
| Toxicity | Low (Nitro-group risk: potential reduction) | Very Low | High (Apoptotic inducer) |
| Solubility | Moderate (Piperazine improves solubility) | Poor (Requires DMSO/Cyclodextrin) | Good |
Mechanistic Visualization
The following diagram illustrates the specific step in the intracellular pathway where this class of inhibitors operates, distinguishing it from general Golgi disruptors.
Caption: Schematic of the retrograde transport pathway. The test compound is hypothesized to block the interface between the Early Endosome and the Trans-Golgi Network, preventing toxin progression to the ER.
Safety & Toxicology Screening
Since the compound contains a nitrobenzyl group (potential for bioreduction to reactive amines) and a piperazine core (potential CNS activity), safety profiling is critical.
-
Cytotoxicity (CC50): Perform MTT assay on HeLa cells without toxin.
-
Acceptance Criteria:
should be > 5x the (Therapeutic Index > 5).
-
-
CNS Off-Target Screen (Optional): If intended for in vivo use, screen for binding to Dopamine Transporter (DAT) and Serotonin Receptors (5-HT2A) , as benzylpiperazines are a known class of psychoactive stimulants.
-
Genotoxicity: Nitro-aromatics can be mutagenic. An Ames Test is recommended for advanced development.
References
-
Stechmann, B., et al. (2010).[2] "Inhibition of retrograde transport protects mice from lethal ricin challenge." Cell, 141(2), 231-242. Link
-
Gupta, N., et al. (2017). "Retro-2 protects against orthopoxvirus infection by inhibiting retrograde trafficking." Journal of Virology, 91(16). Link
-
Patent EP2297088A2. (2011). "New compounds having protective activity against the action of toxins and viruses with intracellular mode of action." (Describes 2-bromo-5-nitrobenzyl pharmacophore). Link
-
Noel, R., et al. (2013). "Synthesis and biological evaluation of new Retro-2 derivatives against Shiga toxin." Journal of Medicinal Chemistry, 56(10), 4198-4211. Link
Sources
A Comparative Benchmarking Guide to 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine and its Analogs: A Data-Driven Approach to Lead Candidate Selection
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties—conferred by the two nitrogen atoms—allow it to serve as a versatile linker, enhance aqueous solubility, and engage in critical hydrogen bond interactions with biological targets.[1] This has led to the development of numerous blockbuster drugs, including the anti-cancer agent Imatinib (Gleevec) and various antipsychotics.[1][2]
The benzylpiperazine subclass, in particular, offers a synthetically tractable framework for exploring structure-activity relationships (SAR).[3] By modifying the substituents on the benzyl ring and the second nitrogen of the piperazine core, chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.
This guide presents a comprehensive benchmarking study of a novel compound, 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine (Lead Compound A) . We will objectively compare its performance against a rationally designed panel of structurally similar analogs. The objective is to provide researchers, scientists, and drug development professionals with a data-driven framework for identifying a lead candidate with an optimal balance of efficacy, selectivity, and drug-like properties. Our analysis is grounded in field-proven experimental protocols, from initial target-based screening to cell-based functional assays and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
The Comparator Compound Panel: A Rational Approach to SAR
To understand the contribution of specific structural motifs to the overall pharmacological profile, we have synthesized a focused panel of four compounds. The selection is designed to probe the effects of halogen substitution, the role of the nitro group, and the influence of the N-alkyl substituent on the piperazine ring.
| Compound ID | Name | Rationale for Inclusion |
| A | This compound | Lead Compound |
| B | 1-(2-Chloro-5-nitrobenzyl)-4-ethylpiperazine | Evaluate the impact of halogen substitution (Br vs. Cl) on potency and selectivity. |
| C | 1-(2-Bromo-5-aminobenzyl)-4-ethylpiperazine | Assess the effect of the electron-withdrawing nitro group versus an electron-donating amino group on activity and potential cytotoxicity. |
| D | 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine | Determine the influence of the N-alkyl substituent size (ethyl vs. methyl) on target engagement and ADME properties. |
Experimental Design & Methodologies
Our benchmarking protocol is designed as a self-validating system, progressing from broad, high-throughput screening to more complex, physiologically relevant assays. This tiered approach ensures that resources are focused on the most promising candidates at each stage.
Chemical Synthesis: Reductive Amination Workflow
The synthesis of the compound panel was achieved via a standard reductive amination protocol. This robust and high-yield reaction is a staple in medicinal chemistry for its reliability and broad substrate scope.[3]
Protocol:
-
Aldehyde & Amine Mixing: To a solution of the appropriately substituted 2-bromo-5-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM), add the corresponding N-alkylpiperazine (1.1 eq).
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent over-reduction of the aldehyde and to ensure chemoselectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-6 hours).
-
Work-up & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
In-Vitro Efficacy & Potency Assessment
Given that many piperazine-containing molecules exhibit potent kinase inhibitory activity[4], our primary efficacy screen targets a key oncogenic kinase, Cyclin-Dependent Kinase 2 (CDK2). Aberrant CDK2 activity is a hallmark of various cancers, making it a well-validated therapeutic target.
We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[5] This assay is highly sensitive, amenable to high-throughput screening, and avoids the handling and disposal issues associated with traditional radioactive assays.[6]
Protocol:
-
Kinase Reaction: In a 96-well plate, combine CDK2 enzyme, its peptide substrate (Histone H1), and ATP at its Km concentration. The use of ATP at its Michaelis-Menten constant (Km) is critical for obtaining comparable IC50 values.[7]
-
Compound Addition: Add the test compounds across a 10-point dose-response concentration range (e.g., 1 nM to 100 µM).
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
To assess the compounds' effects in a more complex biological system, we utilize a panel of human cancer cell lines.[8] The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure ATP levels, which serve as an indicator of metabolically active, viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same 10-point concentration range of test compounds used in the biochemical assay.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Data Acquisition & Analysis: Measure luminescence and calculate the GI50 value (the concentration at which cell growth is inhibited by 50%).
Selectivity and Safety Profiling
A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.[4]
-
Kinase Selectivity: The most promising compounds (based on IC50/GI50 values) are screened against a broad panel of over 400 kinases using a competitive binding assay platform like KINOMEscan™.[10] This provides a quantitative measure of selectivity and helps identify potential off-target liabilities early in the discovery process.
-
Cytotoxicity in Normal Cells: To determine a preliminary therapeutic index, the compounds are tested for cytotoxicity against a non-cancerous human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1) using the same CellTiter-Glo® protocol.
Mechanism of Action (MoA) Elucidation
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we perform Western blot analysis to probe the downstream signaling pathway. As CDK2 is a critical regulator of the cell cycle, its inhibition should lead to cell cycle arrest.
Hypothetical Target Pathway: G1/S Cell Cycle Transition CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. Inhibition of CDK2 should prevent pRb phosphorylation, keeping E2F sequestered and causing cell cycle arrest at the G1/S checkpoint.
Results Summary & Data Analysis
The following tables summarize the hypothetical (but plausible) data obtained from our benchmarking experiments. This data is presented to illustrate the decision-making process in lead candidate selection.
Table 1: In-Vitro Efficacy & Potency
| Compound ID | CDK2 Inhibition IC50 (nM) | HCT116 GI50 (nM) | MCF-7 GI50 (nM) | RPE-1 (Normal) CC50 (nM) | Therapeutic Index (RPE-1/HCT116) |
| A | 15 | 45 | 60 | >10,000 | >222 |
| B | 35 | 110 | 150 | >10,000 | >91 |
| C | 850 | >5,000 | >5,000 | >10,000 | N/A |
| D | 25 | 80 | 105 | >10,000 | >125 |
Table 2: Kinase Selectivity Profile (Selectivity Score)
Selectivity Score (S-Score) is a quantitative measure where a lower score indicates higher selectivity. S(10) represents the number of kinases with >90% inhibition at a 10 µM compound concentration.
| Compound ID | S-Score(10) | Notable Off-Targets (>90% Inh. at 1µM) |
| A | 0.05 | None |
| D | 0.12 | GSK3B |
Table 3: Preliminary In-Vitro ADME Properties
Data predicted using computational models like pkCSM or measured in standard in-vitro assays.[11]
| Compound ID | LogP (Lipophilicity) | Aqueous Solubility (µM) | Liver Microsome Stability (% remaining after 30 min) |
| A | 3.2 | 55 | 75% |
| B | 3.1 | 60 | 78% |
| C | 2.5 | 150 | 85% |
| D | 2.9 | 65 | 70% |
Discussion & Structure-Activity Relationship (SAR) Insights
The integrated data provides a clear path toward selecting a lead candidate.
-
Efficacy and Potency: Compound A emerges as the most potent molecule both at the biochemical (IC50 = 15 nM) and cellular level (GI50 = 45 nM in HCT116). The switch from a bromo (A) to a chloro (B) substituent resulted in a ~2-fold loss in potency, suggesting the size and polarizability of the halogen at the 2-position are important for target engagement. The reduction of the nitro group to an amine (C) was detrimental to activity, indicating that the strong electron-withdrawing nature of the nitro group is likely critical for the compound's interaction with the CDK2 active site. The smaller N-methyl group (D) was slightly less potent than the N-ethyl group (A), suggesting a favorable hydrophobic interaction within the binding pocket for the slightly larger alkyl chain.
-
Selectivity and Safety: Compound A demonstrated exceptional selectivity with the best S-Score and no significant off-targets at 1 µM. Its high therapeutic index (>222) underscores its cancer cell-specific activity. This is a critical feature for any viable drug candidate, as it predicts a wider therapeutic window and a lower likelihood of toxicity in a clinical setting.
-
ADME Profile: All compounds exhibited acceptable preliminary ADME properties. Compound A shows a good balance of lipophilicity, solubility, and metabolic stability, suggesting it has the potential for favorable pharmacokinetic properties.[12]
Conclusion and Forward Path
Based on this comprehensive benchmarking guide, This compound (Compound A) is unequivocally identified as the superior lead candidate. It possesses the most potent and selective profile, a high therapeutic index, and promising drug-like properties.
The next steps in the development of this compound would involve:
-
In-vivo Efficacy Studies: Testing Compound A in animal models of cancer (e.g., xenograft studies) to confirm its anti-tumor activity.
-
Full Pharmacokinetic Profiling: Conducting in-vivo PK studies in rodents to determine parameters like bioavailability, half-life, and clearance.[13][14]
-
Mechanism of Action Validation: Confirming target engagement and cell cycle arrest in tumor tissues from in-vivo models.
This guide demonstrates the power of a systematic, data-driven approach to early-stage drug discovery. By objectively comparing a lead compound against a well-designed panel of analogs, we can efficiently identify candidates with the highest probability of success and build a robust SAR understanding to guide future optimization efforts.
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A Comparative Guide to Assessing the Specificity of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine Through Competitive Binding Assays
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the landscape of contemporary pharmacology, the development of novel therapeutic agents is a meticulous process, demanding a profound understanding of a compound's molecular interactions. This guide focuses on 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine, a novel synthetic compound featuring the piperazine scaffold. Piperazine derivatives are a well-established class of compounds known for their diverse pharmacological activities, frequently targeting neurotransmitter receptors.[1][2] This structural motif is present in numerous approved drugs, highlighting its therapeutic potential.[3][4]
The efficacy and safety of any potential drug are intrinsically linked to its specificity—its ability to interact with its intended biological target while minimally affecting other molecules in the complex cellular milieu. Off-target interactions can lead to undesirable side effects, diminished therapeutic windows, and costly late-stage failures in drug development. Therefore, the early and rigorous assessment of a compound's binding specificity is not merely a regulatory hurdle but a cornerstone of rational drug design.
This guide provides an in-depth, objective framework for evaluating the binding specificity of this compound. We will delve into the principles and practical application of competitive binding assays, a gold-standard technique for quantifying ligand-receptor interactions. Furthermore, we will explore complementary biophysical methods that offer a more holistic view of the compound's binding profile. Based on the structural class of this molecule, we hypothesize that its primary target may be within the serotonin receptor family, a common target for arylpiperazines.[5][6][7][8] Consequently, we will use the human 5-HT2A receptor as our primary target for the purpose of this illustrative guide.
The Principle of Competitive Binding Assays: A Quantitative Approach to Affinity
Competitive binding assays are a fundamental tool in pharmacology used to determine the affinity of a test compound for a specific receptor. The assay's principle is elegantly simple: an unlabeled test compound (the "competitor") vies with a labeled ligand (typically a radiolabeled or fluorescent molecule with known high affinity for the receptor) for a finite number of binding sites on the target receptor.
As the concentration of the unlabeled test compound increases, it progressively displaces the labeled ligand from the receptor. This displacement is measured, and the data is used to generate a competition curve. From this curve, the half-maximal inhibitory concentration (IC50) is determined—the concentration of the test compound required to displace 50% of the specifically bound labeled ligand.
While the IC50 value provides a measure of a compound's potency in a specific assay, it is dependent on the experimental conditions, particularly the concentration of the labeled ligand used.[9] To obtain an intrinsic measure of affinity that can be compared across different experiments and laboratories, the IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation .[10][11]
Cheng-Prusoff Equation:
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the labeled ligand.
-
Kd is the equilibrium dissociation constant of the labeled ligand.
A lower Ki value signifies a higher binding affinity of the test compound for the receptor. By determining the Ki of this compound for its primary target and a panel of potential off-targets, we can construct a quantitative specificity profile.
Experimental Design: A Self-Validating System
A robust assessment of specificity hinges on a meticulously designed experiment. The choices of the target panel, labeled ligands, and control compounds are critical for generating trustworthy and interpretable data.
Target Receptor Panel
To comprehensively evaluate the specificity of this compound, a panel of receptors should be selected based on structural homology and known pharmacology of the piperazine class.
-
Primary Target: Human 5-HT2A Receptor. As a Gq-coupled serotonin receptor, it is a key target for many psychoactive compounds and a plausible primary target for our test molecule.[12]
-
Off-Target Panel:
-
Serotonin Receptors: 5-HT1A, 5-HT2B, 5-HT2C (to assess subtype selectivity).[13]
-
Dopamine Receptors: D2, D3 (common off-targets for serotonergic ligands).
-
Adrenergic Receptors: α1, α2 (structurally related monoamine receptors).[14]
-
Histamine Receptors: H1 (another common off-target for CNS-active drugs).
-
Monoamine Transporters: SERT, DAT, NET (to rule out reuptake inhibition as a primary mechanism).[15]
-
Selection of Labeled Ligand
For our primary target, the 5-HT2A receptor, a suitable radioligand is essential. [³H]-Ketanserin is a well-characterized, high-affinity antagonist radioligand for the 5-HT2A receptor, making it an excellent choice for competitive binding assays.[16] Alternatively, an agonist radioligand like [¹²⁵I]-DOI could be used to specifically label the high-affinity, agonist-preferring state of the receptor.[13][17]
Comparative Compounds
The inclusion of well-characterized competitor compounds is crucial for validating the assay and providing a benchmark for the specificity of our test molecule.
-
Selective 5-HT2A Antagonist (Positive Control): Volinanserin (M100,907) exhibits high affinity and selectivity for the 5-HT2A receptor, serving as an ideal benchmark for a specific binding profile.[18]
-
Non-Selective Antagonist (Positive Control): Risperidone is known to bind with high affinity to both 5-HT2A and D2 receptors, as well as other monoamine receptors.[19] This provides a reference for a non-selective or "dirty" compound profile.
-
Vehicle (Negative Control): The solvent used to dissolve the compounds (e.g., DMSO) is used as a negative control to establish baseline binding.
Detailed Experimental Protocols
Protocol 1: Membrane Preparation from Stably Transfected HEK293 Cells
This protocol describes the preparation of cell membranes enriched with the target receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate growth medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and detach them using a cell scraper.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[20]
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).[21]
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.[22]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4), and determine the protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: 5-HT2A Competitive Radioligand Binding Assay
This protocol outlines the steps for a 96-well plate-based assay.
-
Plate Preparation: To each well of a 96-well plate, add:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of [³H]-Ketanserin (e.g., 1 nM, approximately its Kd).
-
Varying concentrations of the test compound (this compound), competitor compounds (Volinanserin, Risperidone), or vehicle. A serial dilution covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended.
-
-
Initiate Reaction: Add the prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg) to each well to start the binding reaction.
-
Define Non-Specific Binding: A set of wells should contain a high concentration of a known 5-HT2A ligand (e.g., 10 µM unlabeled Ketanserin) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the competitive radioligand binding assay.
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Safety Operating Guide
1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine proper disposal procedures
Topic: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]
Executive Safety & Chemical Profile
Immediate Action Required: Treat this compound as a High-Hazard Halogenated Organic .[1][2][3][4]
As a Senior Application Scientist, I must emphasize that safe disposal extends beyond simple compliance—it is about understanding the molecular stability of your waste.[1][2][3] This compound presents a triad of functional hazards:
-
Piperazine Moiety: A secondary/tertiary amine structure that is basic and potentially corrosive to skin and mucous membranes.[1][4] It acts as a sensitizer.[1][4][5]
-
Nitro Group (
): While generally stable on an aromatic ring, nitro compounds contribute to high heats of combustion and potential shock sensitivity if crystallized in the presence of strong alkalis or metals.[1][4] -
Aryl Bromide: This classifies the substance strictly as Halogenated Waste .[1][4] Incineration requires specific scrubbing for hydrogen bromide (HBr) and NOx gases.[1][4]
Critical Prohibition: NEVER dispose of this compound via sanitary sewer systems.[1][4] The piperazine ring can disrupt microbial activity in water treatment plants, and the halogenated aromatic core is persistent in the environment.[2][3]
Pre-Disposal Characterization & Segregation
Before initiating disposal, you must categorize the physical state of the waste.[2][3] The disposal pathway diverges based on whether the compound is a neat solid or dissolved in a reaction matrix.[1][4]
The Segregation Logic (Halogenated vs. Non-Halogenated)
You must segregate this compound into the Halogenated Waste Stream .[1][4]
-
Scientific Rationale: Standard non-halogenated waste is often used as fuel blending for cement kilns.[1][4] However, burning brominated compounds without specific flue-gas scrubbing releases toxic hydrogen bromide and bromine gas.[1][2][3][4] Therefore, this waste must be routed to a dedicated high-temperature incinerator capable of neutralizing acid gases.[1][2][3][4]
Compatibility Matrix
| Incompatible Class | Risk Factor | Mechanism |
| Strong Oxidizers | High (Fire/Explosion) | The piperazine amine is a reducing agent; mixing with peroxides/nitrates can cause immediate exotherms.[1][2][4] |
| Strong Acids | Moderate (Heat) | Uncontrolled neutralization of the basic piperazine ring generates significant heat.[1][4] |
| Aluminum/Magnesium | Moderate (Reactivity) | Halogenated aromatics can react violently with active metals (Grignard-type formation) under specific conditions.[1][4] |
Operational Disposal Protocol
Scenario A: Disposal of Solid Waste (Neat Compound)
Applicability: Expired shelf-stock, recrystallization solids, or spill cleanup residue.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][4] Avoid glass for solid waste to prevent breakage during compaction.[1][4]
-
Double-Bagging: Place the solid compound inside a clear, chemically resistant polyethylene bag (minimum 2 mil thickness) before placing it into the HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
RCRA Coding: If this is a pure commercial chemical product being discarded, verify if a P or U code applies (unlikely for this specific intermediate, so default to characteristic codes).[1][2][3]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.[2][3]
-
Solvent Assessment: Identify the carrier solvent (e.g., DCM, DMSO, Methanol).[1][2][3]
-
Stream Selection:
-
If solvent is Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .[1][4]
-
If solvent is Methanol or DMSO : Because the solute (the piperazine derivative) contains Bromine, the ENTIRE solution is now Halogenated Waste .[1][2]
-
Crucial Rule: "One drop of halogen ruins the barrel."[1][4] Do not dilute into non-halogenated streams.[1][4][9][10]
-
-
pH Check: If the solution was part of an acidification/basification workup, ensure the waste pH is between 5 and 9.[1][4] If highly acidic or basic, neutralize slowly before adding to the main waste drum to prevent drum pressurization.[1][2][3]
Visual Decision Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Caption: Decision tree for segregating this compound based on physical state and solvent composition.
Emergency Contingencies (Spill Response)
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the piperazine derivative.[2][3]
-
PPE Upgrade: Wear double nitrile gloves and a fit-tested N95 or P100 respirator.[1][4] Piperazine derivatives are potent respiratory sensitizers [1].[1][4]
-
Solid Spill: Do not dry sweep.[1][4] Cover with a damp paper towel (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.[1][2][3]
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1][4] Do not use sawdust (potential reaction with nitro groups if dry).[1][4]
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% acetic acid) to neutralize the basic piperazine residues, followed by a water rinse.[1][2][3]
Regulatory Compliance & Waste Coding
For US-based laboratories, adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]
-
Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, or LQG) permits the accumulation of acute toxic waste if applicable, though this compound is typically regulated as toxic/corrosive characteristic waste.[1][2][3]
-
Satellite Accumulation: Store waste in a closed container at or near the point of generation.[1][4] The container must be under the control of the operator [2].[1][4]
-
Transportation: Department of Transportation (DOT) classification for shipping waste off-site:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine.[1][4] PubChem. Available at: [Link]4]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][4][8] OSHA.gov.[1][4] Available at: [Link]4]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Generator Regulations.[1][4] EPA.gov.[1][4] Available at: [Link]4]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (Analogous Structure).[1][2][4] ThermoFisher.com.[1][4] Available at: ]">https://www.thermofisher.com[4]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
